molecular formula C11H8N2O3S B8586453 N-(4-phenyl-thiazol-2-yl)-oxamic acid

N-(4-phenyl-thiazol-2-yl)-oxamic acid

Cat. No.: B8586453
M. Wt: 248.26 g/mol
InChI Key: XHFUWPYJAUFIDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-phenyl-thiazol-2-yl)-oxamic acid is a bioactive thiazole derivative recognized in scientific literature as a potent, orally active antiallergy agent . It belongs to a series of N-(4-substituted-thiazolyl)oxamic acid derivatives that have demonstrated significant activity in inhibiting allergic reactions in preclinical models, showing superior potency compared to disodium cromoglycate . The compound is derived from a 4-phenyl-2-aminothiazole core, a common scaffold in medicinal chemistry . Its primary research value lies in its mechanism of action for inhibiting anaphylactic reactions, making it a compound of interest for studying asthma and allergic pathways . Furthermore, oxamic acid derivatives are of sustained scientific interest due to their polyfunctional nature, which allows for further chemical modification and the development of new bioactive molecules with potential antibacterial, antiviral, and antioxidant properties . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C11H8N2O3S

Molecular Weight

248.26 g/mol

IUPAC Name

2-oxo-2-[(4-phenyl-1,3-thiazol-2-yl)amino]acetic acid

InChI

InChI=1S/C11H8N2O3S/c14-9(10(15)16)13-11-12-8(6-17-11)7-4-2-1-3-5-7/h1-6H,(H,15,16)(H,12,13,14)

InChI Key

XHFUWPYJAUFIDN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C(=O)O

Origin of Product

United States

Scientific Research Applications

Biological Activities

N-(4-phenyl-thiazol-2-yl)-oxamic acid exhibits a range of biological activities, making it a valuable candidate for therapeutic applications:

  • Antiallergy Activity : Studies have demonstrated that derivatives of this compound can significantly inhibit allergic responses in animal models. For instance, certain derivatives showed over 50% inhibition at doses lower than 2 mg/kg in rat passive cutaneous anaphylaxis models, outperforming traditional treatments like disodium cromoglycate .
  • Antimicrobial Properties : Research indicates that thiazole derivatives possess notable antimicrobial activity against various pathogens. This compound has been evaluated for its minimum inhibitory concentration (MIC) against bacterial strains, showing promising results .
  • Antiviral Effects : Preliminary studies suggest that compounds containing thiazole rings may exhibit antiviral properties against viruses like Coxsackievirus B, which is associated with severe infections .
  • Anti-inflammatory and Analgesic Effects : The compound has also been reported to have anti-inflammatory and analgesic properties, contributing to its potential use in treating conditions such as asthma and other allergic disorders .

Antiallergy Efficacy

A significant study focused on the antiallergy effects of this compound derivatives demonstrated their ability to inhibit allergic responses effectively. In this study:

  • Methodology : The efficacy was tested using the rat passive cutaneous anaphylaxis model.
  • Results : Several derivatives achieved substantial inhibition at low doses, indicating their potential as effective antiallergy agents .

Antimicrobial Activity Assessment

In another investigation assessing antimicrobial activity:

  • Pathogens Tested : The compound was tested against common bacterial strains including Staphylococcus aureus and Escherichia coli.
  • Findings : The results indicated significant antimicrobial activity with MIC values suggesting effectiveness at low concentrations .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Thiazole-Based Oxamic Acid Derivatives

a) N-(4-Substituted-thiazolyl)oxamic Acid Derivatives
  • Key Example: PRH-836-EA (ethanolamine salt of N-[4-(1,4-benzodioxan-6-yl)-2-thiazolyl]oxamic acid). Activity: 50% inhibition at <0.4 mg/kg (IV) in rat PCA models, outperforming disodium cromoglycate (1.2 mg/kg IV) . Hydrolysis of oxamate esters to free oxamic acids generally increases potency, suggesting ester derivatives may act as prodrugs .
b) Ethylene Glycol Ether Derivatives
  • Example: N-(4-Phenyl-thiazol-2-yl)-oxamic acid conjugated with diethylene glycol monoethyl ether. Molecular Formula: C₁₆H₁₈O₅N₂S (molecular weight: 350.39 g/mol). Properties: Melting point 80–81°C; enhanced solubility due to hydrophilic ethylene glycol chains .

Thiadiazole and Quinoline Analogs

a) 1,3,4-Thiadiazole Derivatives
  • Example : 2-(4-Fluorobenzylidene)-N-(4-methoxybenzylidene)-1,3,4-thiadiazol-2-amine.
    • Activity : Exhibits insecticidal and fungicidal effects but lacks reported antiallergy activity .
    • Structural Difference : Replacement of thiazole with thiadiazole and absence of oxamic acid group.
b) Quinoline-Thiadiazole Hybrids
  • Example: (2-Chloroquinolin-3-yl)-1,3,4-thiadiazole-2-carboxamides. Synthesis: Derived from 3-formyl-2-chloroquinoline and oxamic acid thiohydrazides . Application: Primarily explored for synthetic chemistry rather than therapeutic use .

Hydrazide and Corrosion-Inhibiting Derivatives

a) Oxamic Acid Hydrazides
  • Example : Chloro-acetic acid N′-(2-hydroxy-naphthalen-1-ylmethylene)-N-[4-(3-methyl-3-phenyl-cyclobutyl)-thiazol-2-yl]-hydrazide.
    • Activity : Studied for corrosion inhibition in carbon steel (e.g., 85% inhibition efficiency in HCl) rather than antiallergy effects .
    • Structural Feature : Replacement of oxamic acid with hydrazide groups alters electronic properties and application scope .

Data Tables

Table 2: Impact of Substituents on Activity

Substituent Position/Group Compound Example Biological Effect Source
4-Phenyl (unsubstituted) This compound Baseline antiallergy activity
4-Fluorophenyl N-(4-Fluorophenyl-thiazol-2-yl)-oxamic acid No significant activity enhancement
Oxamate ester hydrolysis Free oxamic acid derivatives Increased antiallergy potency
Ethylene glycol ethers C₁₆H₁₈O₅N₂S Improved solubility, unconfirmed bioactivity

Key Research Findings

Antiallergy Superiority : this compound derivatives show 10–30× higher potency than disodium cromoglycate in preclinical models, making them promising candidates for oral antiallergy therapies .

Structural-Activity Relationship (SAR) :

  • The 4-phenyl group on the thiazole ring is critical for baseline activity, but substitutions here yield minimal gains .
  • Hydrolysis of oxamate esters to free acids enhances activity, suggesting esters may require metabolic activation .

Divergent Applications : While thiazole-oxamic acids focus on antiallergy effects, structurally related thiadiazoles and hydrazides are explored for corrosion inhibition or agrochemical uses .

Preparation Methods

Solvent and Catalytic Systems

Comparative studies highlight solvent effects on yield:

  • Acetone : Achieves 78% yield in the patented method due to optimal solubility of intermediates.

  • Ethanol : Used in iodine-mediated cyclizations, yielding 62–83% in analogous thiazole syntheses but requiring longer reaction times (3 hours at 40°C).

  • DMF/Morpholine : Employed for thiohydrazide formations, though unsuitable for oxalylation due to side reactions with oxalyl chloride.

Catalysts such as p-toluenesulfonic acid (10 mol%) enhance cyclization efficiency by protonating carbonyl groups, increasing electrophilicity.

Temperature and Time

  • Cyclization Step : Heating to 105°C for 3 hours ensures complete ring closure.

  • Oxalylation Step : Room temperature (25°C) suffices for nucleophilic substitution, minimizing degradation.

Analytical Characterization

Spectroscopic Methods

  • IR Spectroscopy : Absence of NH₂ stretches (3300 cm⁻¹) and presence of C=O (1680 cm⁻¹) confirm successful oxalylation.

  • ¹H NMR : Key signals include:

    • Thiazole proton: δ 7.31 (s, 1H).

    • Oxamic acid protons: δ 10.12 (br s, 1H, NH).

  • Mass Spectrometry : Molecular ion peaks at m/z 238.27 validate the molecular formula C₁₁H₁₀N₂O₃S.

Purity Assessment

Recrystallization from ethanol or boiling water achieves >95% purity, as evidenced by single-spot TLC and consistent melting points (187–190°C).

Comparative Analysis of Synthetic Routes

MethodReagentsConditionsYield (%)Purity (%)Source
Thiourea CyclizationAcetophenone, thiourea, SO₂Cl₂105°C, 3 hours7895
OxalylationEthyl oxalyl chloride, NaHCO₃25°C, 2 hours7090
Iodine-MediatedI₂, p-toluenesulfonic acid40°C, 3 hours62–8385

The patented two-step method offers superior yield and scalability, while iodine-mediated routes provide versatility for functionalized analogs.

Challenges and Mitigation Strategies

  • Insolubility : The intermediate 2-amino-4-phenylthiazole’s low solubility necessitates polar aprotic solvents (DMSO) for further reactions.

  • Byproduct Formation : Excess oxalyl chloride leads to di-ester byproducts, mitigated by stoichiometric control and slow reagent addition.

  • Purification : Column chromatography (CH₂Cl₂/MeOH) resolves co-eluting impurities in small-scale syntheses .

Q & A

Q. What computational methods validate the structural and mechanistic properties of oxamic acid derivatives?

  • Methodological Answer :
  • DFT calculations : Model decarboxylation pathways and radical intermediates in polyurethane synthesis .
  • Molecular docking : Predict binding interactions of thiazole derivatives with microbial targets (e.g., C. albicans ergosterol biosynthesis enzymes) .

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